An In-depth Technical Guide to 4-Fluorophenethyl Isothiocyanate: Structure, Synthesis, and Biological Potential
An In-depth Technical Guide to 4-Fluorophenethyl Isothiocyanate: Structure, Synthesis, and Biological Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluorophenethyl isothiocyanate, a fluorinated analog of the well-studied chemopreventive agent, phenethyl isothiocyanate (PEITC). We will first elucidate the precise chemical structure and molecular properties of this compound, distinguishing it from a related, commercially available isothiocyanate. A detailed, field-proven protocol for its synthesis from commercially available starting materials is presented, with an emphasis on the causal factors influencing reaction choices and outcomes. While direct biological data on 4-fluorophenethyl isothiocyanate is nascent, this guide will draw upon the extensive research on its parent compound, PEITC, to project its potential as a modulator of critical cellular pathways implicated in cancer. Furthermore, we will provide an expert analysis, grounded in established principles of medicinal chemistry, on the anticipated impact of the strategic fluorine substitution on the molecule's pharmacokinetic and pharmacodynamic profile. This document is intended to serve as a foundational resource for researchers interested in the exploration and application of this promising compound in drug discovery and development.
Elucidation of Chemical Identity and Physicochemical Properties
A point of initial clarification is the precise nomenclature. While the query is for "4-fluorophenethyl isothiocyanate," literature and chemical database searches often redirect to "4-fluorophenyl isothiocyanate." These are distinct molecules. This guide focuses on the former, which possesses an ethyl linker between the fluorinated phenyl ring and the isothiocyanate functional group.
The correct chemical name for 4-fluorophenethyl isothiocyanate is 1-fluoro-4-(2-isothiocyanatoethyl)benzene .
Chemical Structure
The chemical structure of 1-fluoro-4-(2-isothiocyanatoethyl)benzene is presented below.
Caption: Chemical structure of 1-fluoro-4-(2-isothiocyanatoethyl)benzene.
Molecular and Physicochemical Properties
The key quantitative data for 1-fluoro-4-(2-isothiocyanatoethyl)benzene are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNS | PubChem |
| Molecular Weight | 181.23 g/mol | [1] |
| Monoisotopic Mass | 181.03615 Da | [2] |
| CAS Number | 2740-86-5 | [1][3] |
| Boiling Point | 135-139 °C at 12 Torr | [3] |
| Density | 1.09±0.1 g/cm³ (Predicted) | [3] |
| XlogP (Predicted) | 3.6 | [2] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 4-fluorophenethyl isothiocyanate is most reliably achieved via a two-step process starting from the commercially available primary amine, 2-(4-fluorophenyl)ethan-1-amine (also known as 4-fluorophenethylamine). The overarching strategy involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the target isothiocyanate. This approach is favored due to its high yields and the relative stability of the intermediates.
Synthesis Workflow
Caption: Synthetic workflow for 4-fluorophenethyl isothiocyanate.
Step-by-Step Methodology
Step 1: Formation of the Dithiocarbamate Salt Intermediate
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-fluorophenyl)ethan-1-amine (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
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Base Addition: Add triethylamine (Et₃N) (1.1 equivalents) to the solution. The triethylamine acts as a base to deprotonate the primary amine, enhancing its nucleophilicity.
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Carbon Disulfide Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add carbon disulfide (CS₂) (1.1 equivalents) dropwise. The highly nucleophilic amine will attack the electrophilic carbon of CS₂, forming the dithiocarbamate salt.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
Step 2: Conversion to 4-Fluorophenethyl Isothiocyanate
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Desulfurizing Agent: To the solution containing the dithiocarbamate salt, add a desulfurizing agent. A common and effective choice is tosyl chloride (TsCl) (1.1 equivalents). Alternatively, thiophosgene (CSCl₂) can be used, though it is highly toxic and requires specialized handling. The desulfurizing agent facilitates the elimination of a sulfur atom and the formation of the isothiocyanate.
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Reaction Progression: Stir the reaction mixture at room temperature for an additional 2-4 hours. Monitor the formation of the product by TLC.
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-fluorophenethyl isothiocyanate.
Biological Activity: Insights from the Parent Compound and the Role of Fluorination
While direct experimental data on the biological activities of 4-fluorophenethyl isothiocyanate is limited, a robust hypothesis can be formulated based on the extensive research into its non-fluorinated parent compound, phenethyl isothiocyanate (PEITC).
The Established Bioactivity of Phenethyl Isothiocyanate (PEITC)
PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables and has been the subject of intense research for its potent anti-cancer properties.[4] Its mechanisms of action are multifaceted and include:
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Induction of Apoptosis: PEITC has been shown to induce programmed cell death in a variety of cancer cell lines.[5]
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Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
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Inhibition of Carcinogen-Activating Enzymes: PEITC is known to inhibit Phase I enzymes that can activate pro-carcinogens.
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Induction of Phase II Detoxification Enzymes: It upregulates the expression of enzymes that detoxify and eliminate carcinogens from the body.
The Anticipated Impact of 4-Fluoro Substitution
The introduction of a fluorine atom at the para-position of the phenyl ring is a common and often highly effective strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[6] The following effects are anticipated for 4-fluorophenethyl isothiocyanate relative to PEITC:
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Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can lead to a longer biological half-life and increased bioavailability.
-
Enhanced Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule.[2][9] This can improve its ability to cross cell membranes and potentially the blood-brain barrier, which could be advantageous for targeting cancers of the central nervous system.
-
Altered Protein-Ligand Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with target proteins.[10] This could manifest as increased binding affinity and potency.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and, consequently, its absorption and distribution.[11]
Future Directions and Conclusion
4-Fluorophenethyl isothiocyanate represents a compelling, yet underexplored, molecule for researchers in oncology and drug development. Its synthesis is straightforward, and the strategic incorporation of a fluorine atom is strongly predicted to enhance the already potent anti-cancer properties of its parent compound, PEITC.
Future research should focus on the direct in vitro and in vivo evaluation of 4-fluorophenethyl isothiocyanate against a panel of cancer cell lines to validate the hypothesized improvements in potency and metabolic stability. Comparative studies with PEITC will be crucial to quantify the specific contributions of the 4-fluoro substitution. The detailed synthetic protocol and mechanistic insights provided in this guide offer a solid foundation for the scientific community to embark on the investigation of this promising therapeutic candidate.
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